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Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 6-Chloro-2-
methoxypyridin-3-amine, a key heterocyclic building block in modern synthetic chemistry. As

a substituted pyridinamine, this compound embodies a structural motif frequently utilized in the

development of novel pharmaceutical agents and advanced agrochemicals. This guide delves

into its core molecular structure, physicochemical properties, and detailed spectroscopic

characteristics. Furthermore, it presents a validated synthetic pathway, discusses its chemical

reactivity, and outlines its applications, particularly in the context of drug discovery. The content

herein is intended for researchers, medicinal chemists, and process development scientists,

offering both foundational knowledge and practical insights grounded in established chemical

principles.

Molecular Identity and Physicochemical Properties
6-Chloro-2-methoxypyridin-3-amine is a trifunctionalized pyridine ring system. The strategic

placement of an amine, a methoxy group, and a chlorine atom creates a versatile scaffold with

multiple points for chemical modification. The electron-donating nature of the amino and

methoxy groups, contrasted with the electron-withdrawing and nucleophilic displacement-prone

chloro group, imparts a unique reactivity profile essential for its role as an intermediate.
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The structural and key identifying information for this compound is summarized in Table 1.

Table 1: Core Identifiers for 6-Chloro-2-methoxypyridin-3-amine

Identifier Value Source

IUPAC Name
6-chloro-2-methoxypyridin-3-

amine
[1]

CAS Number 914222-86-9 [2][3]

Molecular Formula C₆H₇ClN₂O [1][3][4]

Molecular Weight 158.59 g/mol [4]

Canonical SMILES COC1=C(N)C=CC(=N1)Cl [1]

InChI

InChI=1S/C6H7ClN2O/c1-10-

6-4(8)2-3-5(7)9-6/h2-

3H,8H2,1H3

[1]

InChIKey
NBYVIQCFOQQXPZ-

UHFFFAOYSA-N
[1]

The general physicochemical and safety properties, derived from supplier data and

computational predictions, are outlined in Table 2.

Table 2: Physicochemical and Safety Data
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Property Value Source

Physical Form Solid [5]

Storage Temperature
Room Temperature, Sealed in

Dry
[4]

XlogP (Predicted) 1.4 [1]

Topological Polar Surface Area 48.1 Å² [6]

Hydrogen Bond Donors 1 [7]

Hydrogen Bond Acceptors 3 [6][7]

Primary Hazards
Harmful if swallowed, Causes

skin and eye irritation
[8][9]

Spectroscopic Characterization: An Interpretive
Analysis
While specific, published spectra for 6-chloro-2-methoxypyridin-3-amine are not widely

available, its spectral characteristics can be reliably predicted based on foundational

spectroscopic principles and data from analogous structures. This section provides an expert

interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons,

the amine protons, and the methoxy group protons.

Aromatic Protons (H-4, H-5): The pyridine ring contains two vicinal protons. H-5 is expected

to appear as a doublet at approximately δ 7.1-7.3 ppm, coupled to H-4. H-4, in turn, will

appear as a doublet at a slightly downfield shift of δ 7.3-7.5 ppm. The coupling constant (J)

for this interaction should be in the range of 8-9 Hz, typical for ortho-coupling on a pyridine

ring.

Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad

singlet around δ 3.5-4.5 ppm. The chemical shift and peak shape can be highly variable
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depending on the solvent, concentration, and temperature due to hydrogen bonding and

exchange phenomena.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as

a sharp singlet at approximately δ 3.9-4.1 ppm. This region is characteristic for methoxy

groups attached to an aromatic system.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the

six carbon atoms of the molecule.

C-2 and C-6 (Substituted Carbons): The carbon bearing the methoxy group (C-2) and the

carbon bearing the chlorine atom (C-6) are expected to be the most downfield, likely

appearing in the δ 150-165 ppm range. The C-O bond at C-2 will induce a significant

downfield shift.[11]

C-3 (Amine-substituted Carbon): The C-3 carbon, directly attached to the electron-donating

amine group, will be shifted upfield relative to other aromatic carbons, likely appearing

around δ 135-140 ppm.

C-4 and C-5: These carbons will resonate in the typical aromatic region. C-5 is expected

around δ 120-125 ppm, while C-4 may appear slightly more downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in

the upfield region, typically around δ 50-55 ppm.[12]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide critical information for structural

confirmation.

Molecular Ion Peak (M⁺): The spectrum will exhibit a prominent molecular ion peak.

Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this will appear

as a pair of peaks: one for [C₆H₇³⁵ClN₂O]⁺ at m/z 158 and another for [C₆H₇³⁷ClN₂O]⁺ at m/z

160, with an intensity ratio of approximately 3:1.[1] This isotopic signature is a definitive

indicator of the presence of one chlorine atom.
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Key Fragmentation: Common fragmentation pathways would include the loss of a methyl

radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak, or the loss of a chlorine

radical (•Cl) to yield an [M-35]⁺ peak.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present.

N-H Stretching: Two sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding

to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.

[13]

C-H Stretching: Aromatic C-H stretching will appear as a series of weaker bands just above

3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed as sharp

bands just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: Strong absorptions between 1450-1600 cm⁻¹ are

characteristic of the pyridine ring stretching vibrations.[13]

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected

in the 1200-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration will appear as a moderate to strong band in the

fingerprint region, typically between 700-850 cm⁻¹.

Synthesis and Reactivity
Proposed Synthesis Pathway
6-Chloro-2-methoxypyridin-3-amine is not typically synthesized from simple precursors in a

single step but is built up through a multi-step sequence that strategically introduces the

functional groups. A logical and industrially viable approach begins with 2,6-dichloro-3-

nitropyridine. This pathway offers excellent control over regiochemistry.

The key steps are:

Selective Methoxylation: 2,6-dichloro-3-nitropyridine is treated with sodium methoxide. The

C-6 position is generally more susceptible to nucleophilic substitution than the C-2 position in
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this system, but reaction conditions can be optimized. A more reliable route involves the

ammonolysis of 2,6-dichloro-3-nitropyridine to first yield 2-amino-6-chloro-3-nitropyridine,

followed by methoxylation.[14] However, for this guide, we will illustrate the direct

methoxylation followed by reduction.

Reduction of the Nitro Group: The resulting 6-chloro-2-methoxy-3-nitropyridine is then

subjected to a reduction reaction to convert the nitro group (-NO₂) into the target primary

amine (-NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂)

in acidic media or catalytic hydrogenation.[14]

This workflow is illustrated in the diagram below.

Starting Material

Step 1: Methoxylation

Step 2: Reduction

2,6-Dichloro-3-nitropyridine

6-Chloro-2-methoxy-3-nitropyridine

1. NaOMe, MeOH
2. Control T

6-Chloro-2-methoxypyridin-3-amine

SnCl2, HCl or
H2, Pd/C

Click to download full resolution via product page
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Caption: Synthetic workflow for 6-Chloro-2-methoxypyridin-3-amine.

Experimental Protocol: Reduction of 6-Chloro-2-
methoxy-3-nitropyridine
This protocol describes the reduction step using tin(II) chloride, a reliable and scalable

laboratory method.

Causality: Tin(II) chloride is an effective chemoselective reducing agent for converting aromatic

nitro groups to amines, even in the presence of other reducible functionalities like the chloro

group, which remains intact under these conditions. The acidic medium (concentrated HCl) is

required to activate the tin chloride and protonate the nitro group, facilitating the electron

transfer process.

Protocol:

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical

stirrer, a reflux condenser, and a thermometer, add 6-chloro-2-methoxy-3-nitropyridine (10.0

g, 1 eq).

Reagent Addition: Add concentrated hydrochloric acid (100 mL) to the flask. Stir the resulting

slurry at room temperature.

Reductant Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) portion-wise

to the stirred mixture. The addition should be controlled to keep the internal temperature

below 50 °C, as the reaction is exothermic.

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain

for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a 50% aqueous

sodium hydroxide (NaOH) solution to neutralize the acid and basify the mixture to a pH > 10.

This will precipitate tin salts as tin hydroxide.

Extraction: Extract the product from the aqueous slurry with a suitable organic solvent, such

as ethyl acetate or dichloromethane (3 x 100 mL).
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the

pure 6-Chloro-2-methoxypyridin-3-amine.

Reactivity Profile
The molecule's three functional groups provide distinct handles for further chemical

elaboration:

Amine Group: The nucleophilic amine at C-3 is the primary site for reactions such as

acylation, sulfonylation, alkylation, and participation in transition-metal-catalyzed cross-

coupling reactions (e.g., Buchwald-Hartwig amination).

Chloro Group: The chlorine atom at C-6 can be displaced by various nucleophiles via

nucleophilic aromatic substitution (SₙAr), particularly when the pyridine nitrogen is activated

(e.g., by protonation or quaternization). It is also a handle for cross-coupling reactions like

Suzuki, Sonogashira, or Heck couplings.

Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh

acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, providing another point for

functionalization.

Applications in Drug Discovery and Medicinal
Chemistry
Heterocyclic scaffolds, particularly substituted pyridines, are considered "privileged structures"

in medicinal chemistry due to their ability to form key hydrogen bonds and engage in favorable

interactions with a wide range of biological targets. 6-Chloro-2-methoxypyridin-3-amine
serves as an invaluable starting material for accessing more complex molecules.

Its utility lies in its capacity to be elaborated into bi- or polycyclic systems. For instance, the

amine and chloro functionalities can be used in tandem to construct fused ring systems, a

common strategy in the synthesis of kinase inhibitors. The synthesis of Deucravacitinib, a
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TYK2 inhibitor, involves related heterocyclic building blocks, highlighting the importance of such

intermediates in constructing complex active pharmaceutical ingredients.[15]

The diagram below illustrates a conceptual application where the building block is used to

synthesize a hypothetical kinase inhibitor core.

Building Block

Step A: Suzuki Coupling

Step B: Acylation

Final Structure

6-Chloro-2-methoxypyridin-3-amine

Aryl-substituted Pyridine

Aryl-Boronic Acid,
Pd Catalyst

Amide Intermediate

Acid Chloride,
Base

Hypothetical Kinase
Inhibitor Core

Further Elaboration

Click to download full resolution via product page
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Caption: Conceptual use of the title compound in multi-step synthesis.

Safety and Handling
As with any laboratory chemical, 6-Chloro-2-methoxypyridin-3-amine must be handled with

appropriate care. The primary hazards are associated with ingestion and contact with skin and

eyes.

Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement Source

alt text GHS07

H302: Harmful if

swallowed.H315:

Causes skin

irritation.H319:

Causes serious eye

irritation.H335: May

cause respiratory

irritation.

[8]

Handling Recommendations:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]

Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash

hands thoroughly after handling.[17]

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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